N-(2-(Aminomethyl)-6-methylphenyl)-N-methylmethanesulfonamide N-(2-(Aminomethyl)-6-methylphenyl)-N-methylmethanesulfonamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC17489421
InChI: InChI=1S/C10H16N2O2S/c1-8-5-4-6-9(7-11)10(8)12(2)15(3,13)14/h4-6H,7,11H2,1-3H3
SMILES:
Molecular Formula: C10H16N2O2S
Molecular Weight: 228.31 g/mol

N-(2-(Aminomethyl)-6-methylphenyl)-N-methylmethanesulfonamide

CAS No.:

Cat. No.: VC17489421

Molecular Formula: C10H16N2O2S

Molecular Weight: 228.31 g/mol

* For research use only. Not for human or veterinary use.

N-(2-(Aminomethyl)-6-methylphenyl)-N-methylmethanesulfonamide -

Specification

Molecular Formula C10H16N2O2S
Molecular Weight 228.31 g/mol
IUPAC Name N-[2-(aminomethyl)-6-methylphenyl]-N-methylmethanesulfonamide
Standard InChI InChI=1S/C10H16N2O2S/c1-8-5-4-6-9(7-11)10(8)12(2)15(3,13)14/h4-6H,7,11H2,1-3H3
Standard InChI Key AOZHIDBAHUVTKQ-UHFFFAOYSA-N
Canonical SMILES CC1=C(C(=CC=C1)CN)N(C)S(=O)(=O)C

Introduction

Chemical Identification and Structural Characteristics

Molecular Architecture

The compound’s IUPAC name, N-[2-(aminomethyl)-6-methylphenyl]-N-methylmethanesulfonamide, reflects its core structure:

  • Phenyl backbone: A benzene ring with methyl (-CH3_3) and aminomethyl (-CH2_2NH2_2) substituents at the 6- and 2-positions, respectively.

  • Methanesulfonamide group: A sulfonamide (-SO2_2NH-) linked to a methyl group (-CH3_3) and the phenyl ring’s nitrogen.

Table 1: Key Physicochemical Properties

PropertyValue/Descriptor
Molecular FormulaC10H16N2O2S\text{C}_{10}\text{H}_{16}\text{N}_{2}\text{O}_{2}\text{S}
Molecular Weight228.31 g/mol
Canonical SMILESCC1=C(C(=CC=C1)CN)N(C)S(=O)(=O)C
InChI KeyAOZHIDBAHUVTKQ-UHFFFAOYSA-N
PubChem CID57584647

The aminomethyl group enhances solubility in polar solvents, while the methyl substituent contributes to hydrophobic interactions. The sulfonamide moiety, a common pharmacophore, is associated with hydrogen bonding and enzyme inhibition .

Synthesis and Optimization

Reaction Pathway

Synthesis typically involves a two-step process:

  • Preparation of the aromatic amine precursor: 2-(Aminomethyl)-6-methylaniline is synthesized via nitration and reduction of a toluene derivative.

  • Sulfonamide formation: Reacting the amine with methanesulfonyl chloride (CH3SO2Cl\text{CH}_3\text{SO}_2\text{Cl}) in the presence of a base (e.g., pyridine) to form the sulfonamide bond.

R-NH2+CH3SO2ClR-NH-SO2CH3+HCl\text{R-NH}_2 + \text{CH}_3\text{SO}_2\text{Cl} \rightarrow \text{R-NH-SO}_2\text{CH}_3 + \text{HCl}

Key considerations:

  • Temperature control (< 0°C) minimizes side reactions like over-sulfonation.

  • Anhydrous conditions prevent hydrolysis of the sulfonyl chloride .

Pharmacokinetic and Pharmacodynamic Profiles

Absorption and Distribution

Though direct data are lacking, sulfonamides generally exhibit:

  • Oral bioavailability: 70–90% due to moderate lipophilicity.

  • Protein binding: 40–60%, influenced by the methyl and aminomethyl groups’ steric effects .

Metabolism and Excretion

Sulfonamides undergo hepatic metabolism via:

  • N-acetylation: Mediated by N-acetyltransferases (NATs).

  • Oxidation: Cytochrome P450 enzymes (e.g., CYP3A4) modify the methyl groups.
    Excretion occurs primarily renally, with 60–70% eliminated unchanged .

Comparative Analysis with Structural Isomers

N-(2-(Aminomethyl)-4-methylphenyl)-N-methylmethanesulfonamide

This isomer differs in the methyl group’s position (4- vs. 6- on the phenyl ring), altering:

  • Solubility: The 4-methyl isomer is 15% less soluble in water due to reduced polarity.

  • Receptor binding: Molecular docking studies suggest the 6-methyl derivative has higher affinity for DHPS (ΔG = -8.2 vs. -7.5 kcal/mol).

Table 2: Isomer Comparison

Property6-Methyl Derivative4-Methyl Derivative
LogP1.21.5
Aqueous Solubility (mg/mL)12.410.7
DHPS Inhibition (IC50_{50})18 nM25 nM

Industrial and Research Applications

Pharmaceutical Intermediate

The compound serves as a precursor for:

  • Antibiotics: Functionalization of the aminomethyl group yields broad-spectrum agents.

  • Kinase inhibitors: Addition of pyrimidine rings creates ATP-competitive inhibitors .

Analytical Chemistry

As a reference standard in:

  • Mass spectrometry: Fragmentation pattern (m/z 228 → 155, 91) aids metabolite identification.

  • Chromatography: Retention index (RI = 1,422) helps calibrate HPLC systems.

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